3,3-Disulfanediylbis(2-(1,3-dioxoisoindolin-2-yl)propanoic acid)
Overview
Description
3,3-Disulfanediylbis(2-(1,3-dioxoisoindolin-2-yl)propanoic acid): is a complex organic compound with the molecular formula C22H16N2O8S2 and a molecular weight of 500.50 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Disulfanediylbis(2-(1,3-dioxoisoindolin-2-yl)propanoic acid) typically involves multiple steps. One common method includes the reaction of isoindolinone derivatives with thiol-containing compounds under controlled conditions to form the disulfide bridge . The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide and catalysts such as triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3,3-Disulfanediylbis(2-(1,3-dioxoisoindolin-2-yl)propanoic acid) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted isoindolinone derivatives .
Scientific Research Applications
3,3-Disulfanediylbis(2-(1,3-dioxoisoindolin-2-yl)propanoic acid) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Disulfanediylbis(2-(1,3-dioxoisoindolin-2-yl)propanoic acid) involves its ability to interact with biological molecules through its disulfide bridge. This interaction can modulate the activity of enzymes and proteins that contain thiol groups, thereby affecting various cellular pathways. The isoindolinone groups may also contribute to its biological activity by interacting with specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoic acid
- (S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid
Uniqueness
3,3-Disulfanediylbis(2-(1,3-dioxoisoindolin-2-yl)propanoic acid) is unique due to its disulfide bridge, which imparts distinct chemical and biological properties. This feature differentiates it from other isoindolinone derivatives that lack such a bridge, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
3-[[2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O8S2/c25-17-11-5-1-2-6-12(11)18(26)23(17)15(21(29)30)9-33-34-10-16(22(31)32)24-19(27)13-7-3-4-8-14(13)20(24)28/h1-8,15-16H,9-10H2,(H,29,30)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQBSPYSVBNDBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CSSCC(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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